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An In-depth Technical Guide to the Biological Functions of the BRD7 Bromodomain

Introduction
Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain-containing protein

family, first identified as a gene downregulated in nasopharyngeal carcinoma (NPC).[1][2] It is a

key component of the polybromo-associated BRG1-associated factor (PBAF), a specific type of

the SWI/SNF ATP-dependent chromatin remodeling complex.[1][3] The primary function of its

bromodomain, a conserved 110-amino acid module, is to recognize and bind to acetylated

lysine residues on histone tails.[4][5] This interaction is fundamental to its role in modulating

chromatin structure and regulating the transcription of a wide array of genes involved in critical

cellular processes such as cell cycle progression, DNA repair, apoptosis, and cell signaling.[1]

[3][4] While ubiquitously expressed in human tissues, its dysregulation is frequently associated

with various cancers and metabolic diseases.[1][2]

Core Function: A Transcriptional Co-regulator
The BRD7 bromodomain acts as an epigenetic reader, interpreting the histone code. By

binding to acetylated histones, particularly on histone H3, BRD7 plays a pivotal role in

transcriptional regulation.[2][6] As an integral subunit of the PBAF chromatin remodeling

complex, it helps modulate the accessibility of DNA to transcription factors, thereby activating

or repressing gene expression.[1][3][7] BRD7's function is not monolithic; it can act as both a

co-activator and a co-repressor depending on the cellular context and its interacting partners.
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[8][9] For instance, it interacts with transcription factors like interferon regulatory factor 2 (IRF2)

and is essential for the transcriptional activity of tumor suppressors p53 and BRCA1.[2][10]

Key Signaling Pathways and Molecular Interactions
The BRD7 bromodomain is a critical node in several major signaling pathways, influencing

cellular fate through a complex network of protein-protein interactions.

The p53 Tumor Suppressor Pathway
BRD7 is a crucial component of a functional p53 pathway.[2] It physically interacts with the

tumor suppressor p53, an interaction required for p53 to transcriptionally activate a subset of its

target genes, including p21, leading to cell cycle arrest and senescence.[1][11] BRD7 also

binds to the histone acetyltransferase p300, and this ternary complex (BRD7-p53-p300) is vital

for the p300-dependent acetylation of histones and p53 itself, which enhances p53's

recruitment to target gene promoters.[1][11][12] The loss of BRD7 can, therefore, impair the

p53-mediated response to oncogenic stress.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.uniprot.org/uniprotkb/Q9NPI1/entry
https://academic.oup.com/nar/article/39/13/5424/2409699
https://pmc.ncbi.nlm.nih.gov/articles/PMC4846923/
https://en.wikipedia.org/wiki/BRD7
https://pmc.ncbi.nlm.nih.gov/articles/PMC4846923/
https://www.mdpi.com/1422-0067/21/19/7127
https://pmc.ncbi.nlm.nih.gov/articles/PMC7847651/
https://www.mdpi.com/1422-0067/21/19/7127
https://pmc.ncbi.nlm.nih.gov/articles/PMC7847651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4004185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4004185/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2624244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

BRD7

p53

 Interacts

p300 (HAT)

 Interacts

Acetylated
Histones Binds

p21 Gene Promoter Interacts

 Binds

Transcription
 Activates

p21 Protein G1/S Arrest
Senescence

 Induces

Cancer Cells

Non-Cancerous Cells

BRD7 Nuclear β-catenin

 Inhibits
Translocation Wnt Target Genes

(e.g., c-Myc, Cyclin D1)
 Activates

BRD7 GSK3β
 Inactivates

β-catenin

 Promotes
Degradation

Nuclear β-catenin
 Translocates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2624244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytosol Nucleus

p85α

Active PI3K
(p85-p110 complex)

Nuclear p85α

 Translocation
(mediated by BRD7)

p110

Akt

 Activates

p-Akt

 Phosphorylates

BRD7

 Interacts

 Inhibits formation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2624244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysate
(with protein complexes)

Add anti-BRD7 Antibody

Add Protein A/G Beads

Incubate to form
Ab-Protein-Bead Complex

Wash to remove
non-specific binders

Elute Proteins

Analyze by Western Blot
(Probe for interacting protein)

 

Crosslink Proteins to DNA
in live cells (Formaldehyde)

Lyse Cells and Isolate Nuclei

Shear Chromatin
(Sonication or Enzymatic Digest)

Immunoprecipitate with
anti-BRD7 Antibody

Wash to remove
non-specific chromatin

Reverse Crosslinks
and Purify DNA

Analyze DNA by qPCR or Sequencing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b2624244?utm_src=pdf-body-img
https://www.benchchem.com/product/b2624244?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2624244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]

2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

3. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

4. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]

5. Solution structure of BRD7 bromodomain and its interaction with acetylated peptides from
histone H3 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

6. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally
regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. BRD7, a Novel PBAF-specific SWI/SNF Subunit, Is Required for Target Gene Activation
and Repression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

8. uniprot.org [uniprot.org]

9. academic.oup.com [academic.oup.com]

10. BRD7 - Wikipedia [en.wikipedia.org]

11. BRD7 inhibits tumor progression by positively regulating the p53 pathway in
hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

12. BRD7, a tumor suppressor, interacts with p85alpha and regulates PI3K activity - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The biological functions of the BRD7 bromodomain].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2624244#the-biological-functions-of-the-brd7-
bromodomain]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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